molecular formula C11H19NO6 B13020122 6-((tert-Butoxycarbonyl)amino)-1,4-dioxepane-6-carboxylic acid

6-((tert-Butoxycarbonyl)amino)-1,4-dioxepane-6-carboxylic acid

Cat. No.: B13020122
M. Wt: 261.27 g/mol
InChI Key: SWERGYUDSUGELI-UHFFFAOYSA-N
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Description

6-((tert-Butoxycarbonyl)amino)-1,4-dioxepane-6-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. The compound’s structure includes a dioxepane ring, which is a seven-membered ring containing two oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((tert-Butoxycarbonyl)amino)-1,4-dioxepane-6-carboxylic acid typically involves the protection of an amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

In industrial settings, the production of Boc-protected compounds often utilizes flow microreactor systems. These systems allow for efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of flow microreactors can enhance the scalability and reproducibility of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-((tert-Butoxycarbonyl)amino)-1,4-dioxepane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

6-((tert-Butoxycarbonyl)amino)-1,4-dioxepane-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-((tert-Butoxycarbonyl)amino)-1,4-dioxepane-6-carboxylic acid involves the protection of the amine group by the Boc group. This protection prevents unwanted reactions during chemical transformations. The Boc group can be selectively removed under acidic conditions, revealing the free amine group for further reactions . The molecular targets and pathways involved depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((tert-Butoxycarbonyl)amino)-1,4-dioxepane-6-carboxylic acid is unique due to its dioxepane ring structure, which provides distinct chemical properties and reactivity compared to other Boc-protected compounds. This uniqueness makes it valuable in specific synthetic applications where the dioxepane ring is required.

Properties

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-1,4-dioxepane-6-carboxylic acid

InChI

InChI=1S/C11H19NO6/c1-10(2,3)18-9(15)12-11(8(13)14)6-16-4-5-17-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

SWERGYUDSUGELI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(COCCOC1)C(=O)O

Origin of Product

United States

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